molecular formula C11H19NO2 B2661278 1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal CAS No. 1823904-19-3

1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal

Cat. No.: B2661278
CAS No.: 1823904-19-3
M. Wt: 197.278
InChI Key: DCZGNYWWMNFDIH-UHFFFAOYSA-N
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Description

1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal is a chemical compound characterized by its unique spirocyclic structure. It contains a spiro[3.5]nonane core with an ethylene glycol acetal and an amino group.

Preparation Methods

The synthesis of 1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like hydrochloric acid for hydrolysis.

Scientific Research Applications

1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the spirocyclic core provides structural rigidity. The ethylene glycol acetal can act as a protecting group, stabilizing the molecule during chemical reactions .

Comparison with Similar Compounds

1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal can be compared with similar compounds such as:

    1-Aminospiro[3.5]nonan-7-one: Lacks the ethylene glycol acetal group, making it less stable in certain reactions.

    1-Aminospiro[3.5]nonan-7-one methyl acetal: Contains a different acetal group, which may affect its reactivity and stability.

    1-Aminospiro[3.5]nonan-7-one ethylene glycol hemiacetal: Contains a hemiacetal group, which is less stable than the full acetal.

The uniqueness of this compound lies in its combination of functional groups, providing a balance of stability and reactivity that is valuable in various chemical applications.

Properties

IUPAC Name

8,11-dioxadispiro[3.2.47.24]tridecan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c12-9-1-2-10(9)3-5-11(6-4-10)13-7-8-14-11/h9H,1-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZGNYWWMNFDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1N)CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823904-19-3
Record name 8,11-dioxadispiro[3.2.4^{7}.2^{4}]tridecan-1-amine
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